molecular formula C7H5ClF4N2 B1590655 (2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine CAS No. 110499-66-6

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

Cat. No. B1590655
CAS RN: 110499-66-6
M. Wt: 228.57 g/mol
InChI Key: LDEAIXDNMCHKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is a chemical compound with the CAS Number: 110499-66-6 . It has a molecular weight of 228.58 and its IUPAC name is 1-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine .


Physical And Chemical Properties Analysis

“(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is a solid at room temperature . It has a boiling point of 73-75°C . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Fluorescent Probes and Environmental Monitoring : Hydrazine derivatives, due to their reductive and alkali properties, are utilized in environmental monitoring. Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine, showcasing its application in environmental water systems and fluorescence imaging in biological samples (Zhu et al., 2019).

  • Antimicrobial Synthesis : Dinnimath et al. (2011) synthesized halogenated anilin-yl-substituted thiazolidin-4-one derivatives from hydrazine compounds for antimicrobial activities, indicating their potential in pharmaceutical applications (Dinnimath et al., 2011).

  • Molecular Docking and Dynamics Simulation : Mary et al. (2021) conducted a study on hydrazine derivatives, exploring their chemical reactivity, stability, and biological activities through molecular docking, indicating their potential in drug design (Mary et al., 2021).

  • Chemical Synthesis and Herbicide Screening : Braden et al. (1989) explored the synthesis of fluorine-containing anilines and phenyl hydrazines as intermediates for biologically active compounds, particularly in herbicide development (Braden et al., 1989).

  • Development of Bioactive Molecules : Surmont et al. (2011) developed a strategy for synthesizing fluorinated pyrazoles, which are significant as building blocks in medicinal chemistry (Surmont et al., 2011).

  • Pharmaceutical Research and Development : Ichikawa et al. (1996) synthesized fluoropyrazoles from difluorovinyl ketones and hydrazines, showcasing their application in the development of new pharmaceuticals (Ichikawa et al., 1996).

Safety and Hazards

“(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF4N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEAIXDNMCHKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NN)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552410
Record name [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

CAS RN

110499-66-6
Record name [2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110499-66-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine
Reactant of Route 2
(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine
Reactant of Route 3
(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine
Reactant of Route 4
(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine
Reactant of Route 5
Reactant of Route 5
(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine
Reactant of Route 6
(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.